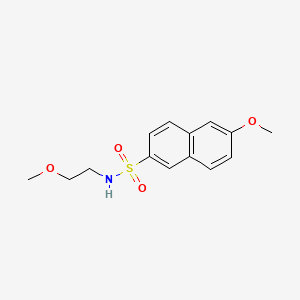
Sulphur Brown 10 - Leuco
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulphur Brown 10 - Leuco: is a type of sulphur dye, which is a class of dyes known for their complex heterocyclic structures containing sulphur linkages. These dyes are primarily used for dyeing cellulosic textiles, such as cotton, due to their cost-effectiveness and ability to produce deep, rich colors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The preparation of Sulphur Brown 10 - Leuco involves the calcination of 4-methylbenzene-1,3-diamine with a mixture of sulphur at temperatures ranging from 210 to 250°C for about 15 hours. The product is then dissolved in sodium sulphide and sodium hydroxide, followed by the addition of salt. The mixture is heated to 240°C for six hours and then further heated to 250°C for more than four hours to allow moisture evaporation .
Industrial Production Methods: : Industrially, the production of this compound follows similar steps but on a larger scale. The process involves precise control of temperature and reaction times to ensure consistent quality and yield of the dye.
Analyse Des Réactions Chimiques
Types of Reactions: : Sulphur Brown 10 - Leuco undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The dye is oxidized by exposure to air or by using oxidizing agents such as sodium dichromate.
Reduction: The dye is reduced using reducing agents like sodium sulphide, which converts the dye into its leuco form, making it soluble in water.
Substitution: Various substituents can be introduced into the dye molecule to modify its properties.
Major Products: : The major products formed from these reactions include the original dye form and its leuco form, which is water-soluble and substantive to cellulosic materials .
Applications De Recherche Scientifique
Sulphur Brown 10 - Leuco has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of sulphur dyes and their interactions with various substrates.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for potential use in diagnostic assays due to its color-changing properties.
Mécanisme D'action
The mechanism of action of Sulphur Brown 10 - Leuco involves its conversion between the leuco form and the original dye form. The leuco form is produced by reduction, making it soluble and substantive to cellulosic materials. Upon oxidation, the leuco form reverts to the original insoluble dye form, which is then fixed onto the fabric .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Other similar compounds include various sulphur dyes such as Sulphur Black 1, Sulphur Blue 7, and Sulphur Green 14. These dyes share similar preparation methods and chemical properties but differ in their specific color shades and applications .
Uniqueness: : Sulphur Brown 10 - Leuco is unique due to its specific brown shade and its ability to produce deep, rich colors on cellulosic textiles. Its leuco form provides excellent solubility and substantivity, making it highly effective for dyeing applications .
Propriétés
Numéro CAS |
12262-27-0 |
|---|---|
Formule moléculaire |
C11H14ClNO |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(6-ethoxy-2-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B1172313.png)
![1-[(2-ethoxy-4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B1172315.png)
![1-[(6-butoxy-2-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B1172318.png)

